4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h2-12H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTYNOWZQBFSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Methyl(phenyl)sulfamoyl)benzoic Acid
Reaction Scheme :
- Sulfonation : Treat 4-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 70–80°C for 2 hours to yield 4-(chlorosulfonyl)benzoic acid.
- Amination : React with N-methylaniline in chloroform under reflux (4 hours) to form 4-[methyl(phenyl)sulfamoyl]benzoic acid.
Optimization Notes :
Activation to Benzoyl Chloride
Convert the benzoic acid derivative to its acyl chloride using thionyl chloride (SOCl₂) under reflux (3 hours). Excess SOCl₂ is removed via distillation to maximize purity.
Amide Coupling with 2-Amino-1,3-thiazole
Procedure :
- Combine 4-[methyl(phenyl)sulfamoyl]benzoyl chloride (1.0 equiv) with 2-amino-1,3-thiazole (1.5 equiv) in chloroform.
- Reflux for 6–8 hours, followed by solvent evaporation and recrystallization from ethanol.
Yield : 59–72% (dependent on stoichiometric ratios).
Alternative One-Pot Synthesis
Direct Coupling of Preformed Sulfamoyl and Thiazole Units
Advantages : Reduces purification steps; suitable for industrial scale-up.
Steps :
- In situ generation of sulfamoyl chloride : React 4-nitrobenzoic acid with ClSO₃H at 10–15°C.
- Concurrent amidation : Introduce 2-amino-1,3-thiazole and N-methylaniline simultaneously in tetrahydrofuran (THF) with triethylamine (Et₃N) as base.
Conditions :
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Cross-Coupling
Application : For introducing substituted thiazole rings.
- Use Pd(PPh₃)₂Cl₂ (5 mol%) with K₃PO₄ in toluene at 90–110°C.
- Enables coupling of bromothiazole derivatives with sulfamoylbenzamide precursors.
Outcome :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, benzamide H), 7.89 (s, 1H, thiazole H), 7.45–7.32 (m, 5H, phenyl H), 3.21 (s, 3H, N-CH₃).
- HRMS : m/z calcd for C₁₈H₁₆N₃O₃S₂ [M+H]⁺ 394.0521; found 394.0518.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Stepwise (Section 2) | 59–72 | >98 | Moderate | High reproducibility |
| One-Pot (Section 3) | 65 | 95 | High | Reduced purification steps |
| Catalytic (Section 4) | 78 | 97 | Low | Functional group tolerance |
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antibacterial activity and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s key structural elements—the sulfamoyl group, benzamide core, and thiazole ring—are shared with several analogs. Differences in substituents critically influence physicochemical properties and bioactivity.
Key Observations:
- Sulfamoyl Group Modifications: Methyl(phenyl) (Target): Balances lipophilicity (LogP 2.8) and aromatic interactions, ideal for enzyme active sites . Benzyl(methyl) (LMM5): Introduces bulkier substituents, which may improve antifungal activity by disrupting fungal membrane proteins .
Heterocyclic Variations :
- 1,3-Thiazole (Target): Electron-deficient sulfur-containing ring enhances hydrogen bonding and π-π stacking .
- 1,3,4-Oxadiazole (LMM5): Improved metabolic stability and rigidity compared to thiazole, critical for antifungal action .
- 4-Nitrophenyl-thiazole (): Electron-withdrawing nitro group may enhance electrophilic interactions in enzyme pockets .
- Biological Implications: Antifungal activity in LMM5 correlates with the oxadiazole ring’s ability to inhibit thioredoxin reductase .
Biological Activity
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of sulfonamide derivatives. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring and sulfamoyl group in this compound contribute to its unique pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 467.56 g/mol. The presence of the thiazole moiety enhances its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. In particular, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines. For example, one study reported that thiazole-containing compounds could significantly reduce the viability of A549 lung cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction . The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent anticancer activity.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Intercalation : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Annadurai et al. (2012) | Identified sulfonamide thiazoles as effective antimicrobial agents against various bacteria. |
| Farag et al. (2012) | Demonstrated anticonvulsant properties in thiazole derivatives, indicating a broader pharmacological potential. |
| Xiao-Long et al. (2009) | Reported on the inhibition of Nek2/Hec1 by thiazole derivatives, suggesting potential applications in cancer therapy. |
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain thiazole derivatives exhibit lower toxicity towards normal cells compared to their effects on cancer cells. This selectivity is beneficial for therapeutic applications as it suggests a reduced risk of side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
